molecular formula C9H4Cl2N2O B13646809 4-Chloroquinazoline-7-carbonyl chloride

4-Chloroquinazoline-7-carbonyl chloride

Cat. No.: B13646809
M. Wt: 227.04 g/mol
InChI Key: YTOODHBLBHYOEY-UHFFFAOYSA-N
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Description

4-Chloroquinazoline-7-carbonyl chloride is a chemical compound with the molecular formula C9H4Cl2N2O. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloroquinazoline-7-carbonyl chloride can be synthesized through the halogenation of 4-hydroxyquinazoline. This process involves the use of phosphoryl, thionyl, or carbonyl halides in the presence of a catalytically effective amount of N,N-dialkylformamide . The reaction is catalyzed by the addition of soluble organic halide salts.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale halogenation reactions. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Chloroquinazoline-7-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as 1-phenyl-3-methylpyrazol-5-one and 2-methylindole.

    Catalysts: Transition metal catalysts like palladium and nickel.

    Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include various substituted quinazolines, which have significant biological activities and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Chloroquinazoline-7-carbonyl chloride involves its ability to undergo substitution reactions with various nucleophiles. This reactivity allows it to form a wide range of biologically active compounds. For example, its derivatives can inhibit receptor tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloroquinazoline-7-carbonyl chloride is unique due to its specific reactivity with nucleophiles, allowing for the formation of a diverse range of substituted quinazolines. This versatility makes it a valuable intermediate in the synthesis of biologically active compounds.

Properties

IUPAC Name

4-chloroquinazoline-7-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O/c10-8-6-2-1-5(9(11)14)3-7(6)12-4-13-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOODHBLBHYOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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